molecular formula C16H21ClN2O2 B6091289 N-(4-chlorobenzyl)-1-propanoylpiperidine-4-carboxamide

N-(4-chlorobenzyl)-1-propanoylpiperidine-4-carboxamide

Cat. No.: B6091289
M. Wt: 308.80 g/mol
InChI Key: HXJJRICOTWYBIL-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-propanoylpiperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 4-chlorobenzyl group and a propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-propanoylpiperidine-4-carboxamide typically involves the reaction of 4-chlorobenzyl chloride with piperidine-4-carboxamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-propanoylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-1-propanoylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-propanoylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
  • N,N-Bis(4-chlorobenzyl)-1h-1,2,3,4-tetraazol-5-amine

Uniqueness

N-(4-chlorobenzyl)-1-propanoylpiperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-propanoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-2-15(20)19-9-7-13(8-10-19)16(21)18-11-12-3-5-14(17)6-4-12/h3-6,13H,2,7-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJJRICOTWYBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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